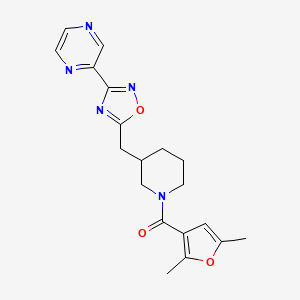
(2,5-Dimethylfuran-3-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dimethylfuran-3-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H21N5O3 and its molecular weight is 367.409. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (2,5-Dimethylfuran-3-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.
Chemical Structure and Synthesis
The compound features multiple functional groups, including a furan ring, a pyrazine moiety, and a piperidine structure. The synthesis typically involves multi-step organic reactions with careful control of reaction conditions to optimize yield and purity.
Synthetic Pathway
- Starting Materials : The synthesis begins with readily available precursors.
- Key Steps :
- Formation of the furan and pyrazine intermediates.
- Coupling reactions to form the final product.
- Conditions : Use of specific solvents, temperatures, and catalysts is crucial for successful synthesis.
Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems.
The compound may act by modulating specific signaling pathways or interacting with protein targets. Preliminary studies suggest that it may influence:
- Enzyme activity
- Receptor binding
- Cellular signaling pathways
Bioactivity Assays
Recent studies have employed bioactivity assays to evaluate the pharmacological effects of this compound. Here are some key findings:
| Study | Methodology | Key Findings |
|---|---|---|
| Study A | In vitro assays on cancer cell lines | Demonstrated significant cytotoxicity against various cancer types with IC50 values in the low micromolar range. |
| Study B | Molecular docking studies | Indicated strong binding affinity to target proteins involved in cell proliferation and apoptosis. |
| Study C | Animal models | Showed promising results in reducing tumor growth in xenograft models when administered at therapeutic doses. |
Case Studies
- Anticancer Activity : In a study involving human breast cancer cell lines, the compound exhibited an IC50 value of approximately 5 µM, indicating potent anticancer properties.
- Neuroprotective Effects : Another investigation highlighted its potential neuroprotective effects in models of neurodegeneration, suggesting possible applications in treating conditions like Alzheimer's disease.
Propriétés
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-12-8-15(13(2)26-12)19(25)24-7-3-4-14(11-24)9-17-22-18(23-27-17)16-10-20-5-6-21-16/h5-6,8,10,14H,3-4,7,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJMUYCQUZUVLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













